Evidence 1: Protonation-Induced Dehydration — A Unique Gas-Phase Reactivity Differentiator vs. 4-Hydroxy-2-butanone
In a systematic FT-ICR and HPMS study of hydroxycarbonyl gas-phase basicities by Bouchoux et al. (2005), 4-hydroxy-2-butanone (compound 5) yielded reproducible experimental GB values (FT-ICR GB = 838.0 kJ/mol; HPMS PA = 842.1 kJ/mol). By contrast, no meaningful experimental data could be obtained for 5-hydroxy-2-pentanone (compound 6) because protonation triggered rapid dehydration, producing an intense fragment at m/z 85 that rendered equilibrium constant determination impossible [1]. This facile dehydration is a direct consequence of the 1,5-relationship between the ketone and hydroxyl groups, which enables formation of a stable dihydropyran cation upon protonation—a pathway structurally inaccessible to the 1,4-related 4-hydroxy-2-butanone [1]. This differential stability/reactivity profile has direct implications for selecting hydroxy-ketone intermediates in acid-catalysed cyclisation and dehydration strategies.
| Evidence Dimension | Gas-phase reactivity upon protonation (FT-ICR / HPMS measurement feasibility) |
|---|---|
| Target Compound Data | No experimental GB/PA measurable; protonation leads to rapid dehydration (m/z 85 fragment ion dominant). |
| Comparator Or Baseline | 4-Hydroxy-2-butanone: GB(FT-ICR) = 838.0 kJ/mol; PA(HPMS) = 842.1 kJ/mol; stable protonated species observed. |
| Quantified Difference | Target compound undergoes dehydration that prevents thermodynamic measurement; comparator yields stable, quantifiable protonation data. |
| Conditions | FT-ICR and HPMS equilibrium methods at 300–600 K; proton transfer equilibrium monitored in gas phase. |
Why This Matters
This differential dehydration behaviour means 3-acetyl-1-propanol is uniquely suited—versus 4-hydroxy-2-butanone—for synthetic routes that exploit acid-catalysed intramolecular cyclisation, such as tetrahydrofuran or dihydropyran ring formation.
- [1] Bouchoux, G., et al. Protonation Thermochemistry of Selected Hydroxy- and Methoxycarbonyl Molecules. J. Phys. Chem. A, 2005, 109, 11851–11859. (See p. 11854: 'no meaningful experimental data have been obtained for 5-hydroxy-2-pentanone, 6 … protonation of this molecule leads rapidly to a dehydration process.') View Source
